molecular formula C31H49NO6 B1263477 myxotyroside A

myxotyroside A

Cat. No. B1263477
M. Wt: 531.7 g/mol
InChI Key: OEUGFCRAXXFNAR-SRUKPRNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

myxotyroside A is a natural product found in Myxococcus with data available.

Scientific Research Applications

Myxotyroside A and B Biosynthesis

This compound, along with Myxotyroside B, represents a new class of metabolites isolated from Myxococcus sp. These compounds feature a tyrosine-derived core structure glycosylated with rhamnose and acylated with unusual fatty acids. The research highlights the unique biosynthetic capabilities of myxobacteria, specifically in relation to the fatty acid profile typical of myxobacteria like M. fulvus and M. xanthus (Ohlendorf et al., 2009).

MyoD Gene Transcription Activation

Although not directly related to this compound, studies on similar compounds, such as 3,5,3'-triiodo-L-thyronine, show a direct role in the activation of myoD gene transcription. This research could provide insights into the potential mechanisms by which related compounds, including this compound, might influence gene expression and muscle differentiation (Muscat et al., 1994).

Myxopyronin Interaction with RNA Polymerase

Myxopyronin, an alpha-pyrone antibiotic related to this compound, inhibits bacterial RNA polymerase by interacting with the RNAP "switch region." This study provides a framework for understanding how this compound might interact with RNA polymerase or similar molecular targets (Mukhopadhyay et al., 2008).

Myo-inositol and Autoimmune Thyroiditis

Research on myo-inositol, although not this compound, could offer insights into the potential effects of this compound on thyroid function and autoimmunity. Myo-inositol plays a significant role in thyroid-stimulating hormone signaling and immune modulation (Fallahi et al., 2018).

properties

Molecular Formula

C31H49NO6

Molecular Weight

531.7 g/mol

IUPAC Name

(Z)-15-methyl-N-[(Z)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethenyl]hexadec-2-enamide

InChI

InChI=1S/C31H49NO6/c1-23(2)15-13-11-9-7-5-4-6-8-10-12-14-16-27(33)32-22-21-25-17-19-26(20-18-25)38-31-30(36)29(35)28(34)24(3)37-31/h14,16-24,28-31,34-36H,4-13,15H2,1-3H3,(H,32,33)/b16-14-,22-21-/t24-,28-,29+,30+,31-/m0/s1

InChI Key

OEUGFCRAXXFNAR-SRUKPRNUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)/C=C\NC(=O)/C=C\CCCCCCCCCCCC(C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CNC(=O)C=CCCCCCCCCCCCC(C)C)O)O)O

synonyms

myxotyroside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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